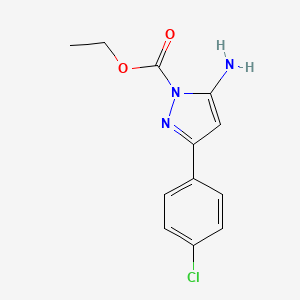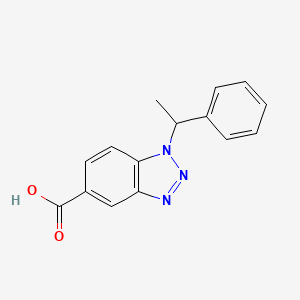
Acide 2-(3,4-dichloroanilino)-1,3-thiazole-4-carboxylique
Vue d'ensemble
Description
2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid is a chemical compound that features a thiazole ring substituted with a carboxylic acid group and a 3,4-dichloroanilino group
Applications De Recherche Scientifique
2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, herbicides, and other industrial chemicals
Mécanisme D'action
Target of Action
The compound 2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid, also known as 2-((3,4-Dichlorophenyl)amino)thiazole-4-carboxylic acid, is a derivative of dichloroaniline . Dichloroanilines are chemical compounds which consist of an aniline ring substituted with two chlorine atoms . They are used in the production of dyes and herbicides
Mode of Action
It is known that 3,4-dichloroaniline, a major metabolite of phenylurea herbicides, causes environmental contamination due to its toxicity and recalcitrant properties .
Biochemical Pathways
The compound is involved in the degradation of the herbicide propanil and its main catabolic by-product, 3,4-dichloroaniline (3,4-DCA) . A microbial consortium, constituted by nine bacterial genera, was selected for this process . The degradation intermediates identified by GC-MS analysis include 1,2-dichlorobenzene, 2-chloro-1,4-benzoquinone, 3,4-dichlorophenyl isocyanate, 2-chlorohydroquinone, 3,4-dichloronitrobenzene, and 3,4-dichlorophenol .
Result of Action
The result of the action of this compound is the degradation of 3,4-Dichloroaniline (34DCA), a major metabolite of phenylurea herbicides . This degradation helps in reducing the environmental contamination caused by 34DCA .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the degradation of the herbicide propanil, its main catabolic by-product, 3,4-dichloroaniline (3,4-DCA), and the herbicide adjuvants is carried out in a continuous small-scale bioprocess . This process involves a microbial consortium, which was selected from soil potentially contaminated with herbicides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 3,4-dichloroaniline with thiazole-4-carboxylic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the catalytic hydrogenation of 3,4-dichloronitrobenzene with noble metal catalysts under pressure is a common method for producing 3,4-dichloroaniline .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specialized reactors and equipment to control temperature, pressure, and reaction time is essential for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction may produce amine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid include other dichloroaniline derivatives and thiazole carboxylic acids. Examples include:
Uniqueness
What sets 2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid apart is its unique combination of a dichloroanilino group and a thiazole carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
2-(3,4-dichloroanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2S/c11-6-2-1-5(3-7(6)12)13-10-14-8(4-17-10)9(15)16/h1-4H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSZMFQURKXDAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=CS2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701204339 | |
| Record name | 2-[(3,4-Dichlorophenyl)amino]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701204339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-44-4 | |
| Record name | 2-[(3,4-Dichlorophenyl)amino]-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3,4-Dichlorophenyl)amino]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701204339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-chloro-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide](/img/structure/B1324886.png)



![4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine](/img/structure/B1324895.png)

![3-[4-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1324897.png)

